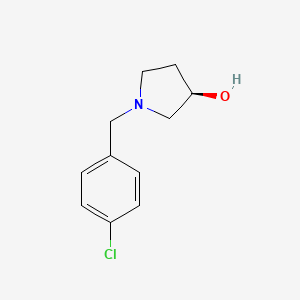

(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol

Description

Significance of Chiral Nitrogen Heterocycles in Synthetic Methodology

Chiral nitrogen heterocycles are fundamental structural units found in a vast array of natural products, pharmaceuticals, and agrochemicals. frontiersin.orgresearchgate.net Their prevalence in biologically active compounds underscores their importance in medicinal chemistry and drug discovery. mdpi.comfluorochem.co.uktandfonline.com The nitrogen atom within these cyclic structures can readily form hydrogen bonds with biological targets, a key interaction for molecular recognition and therapeutic efficacy. mdpi.com Consequently, the development of efficient and stereoselective methods for the synthesis of these heterocycles is a central focus of modern synthetic organic chemistry. fluorochem.co.ukresearchgate.net These chiral scaffolds are not only integral parts of the final target molecules but are also widely employed as catalysts and ligands in asymmetric synthesis to control the stereochemical outcome of chemical reactions. fluorochem.co.uk

Overview of Substituted Pyrrolidinols as Chiral Synthons and Ligands

Within the broad class of chiral nitrogen heterocycles, substituted pyrrolidinols, which feature a five-membered nitrogen-containing ring with a hydroxyl group, are of particular interest. The pyrrolidine (B122466) ring is a versatile scaffold, and its derivatives are used as organocatalysts, ligands for transition metals, and effective chiral controllers in asymmetric synthesis. researchgate.net The presence of both a nitrogen atom and a hydroxyl group provides two coordination sites, making them valuable as chiral ligands in a variety of metal-catalyzed reactions.

Furthermore, the stereochemistry of the substituents on the pyrrolidine ring plays a crucial role in directing the stereochemical course of reactions, making these compounds powerful tools for asymmetric induction. Substituted pyrrolidinols serve as key chiral synthons, or building blocks, for the synthesis of more complex chiral molecules, including numerous pharmaceutical agents. tandfonline.com The development of synthetic routes to access highly functionalized and enantiomerically pure pyrrolidines is an active area of research.

Contextualization of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol within Chiral Pyrrolidine Research

This compound is a specific example of a substituted chiral pyrrolidinol that embodies the key features of this important class of compounds. Its structure incorporates the core (R)-3-hydroxypyrrolidine scaffold, N-substituted with a 4-chlorobenzyl group. The presence of the chlorine atom on the benzyl (B1604629) ring can influence the electronic properties and steric bulk of the molecule, which can in turn affect its reactivity and efficacy as a ligand or synthon. mdpi.com

While specific research detailing the extensive applications of this compound is not widely published, its structural motifs are found in molecules with demonstrated biological activity. For instance, pyrrolidine derivatives containing a 4-chlorophenyl group have shown potential as antibacterial agents by inhibiting DNA gyrase. mdpi.com The N-benzyl group is a common protecting group and substituent in the synthesis of various pyrrolidinol derivatives. This compound serves as a valuable intermediate and building block for creating a diversity of more complex molecules, particularly in the exploration of new therapeutic agents. mdpi.com

Properties of this compound

| Property | Value |

| CAS Number | 1264036-65-8 |

| Molecular Formula | C11H14ClNO |

| Molecular Weight | 211.69 g/mol |

Detailed Research Findings

As a chiral building block, this compound holds potential for the synthesis of enantiomerically pure compounds. The stereocenter at the 3-position of the pyrrolidine ring, along with the defined (R)-configuration, makes it a valuable starting material for asymmetric synthesis. The N-(4-chlorobenzyl) group can be retained in the final product or can serve as a protecting group that is later removed. The exploration of N-benzyl-3-pyrrolidinols in diversity-oriented synthesis has been used to create libraries of compounds for screening as potential therapeutic agents, such as apoptotic agents for cancer therapy.

Properties

IUPAC Name |

(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBPYTSZAGPUJC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for R 1 4 Chloro Benzyl Pyrrolidin 3 Ol and Analogous Chiral Pyrrolidinols

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral pyrrolidinols, as different enantiomers can exhibit varied biological activities. Asymmetric catalysis, utilizing either small organic molecules or transition metal complexes as catalysts, has become a powerful tool for this purpose. These methods offer efficient routes to enantiomerically enriched products, often with high atom economy. mappingignorance.org

Asymmetric catalysis for pyrrolidinol synthesis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This field is broadly divided into organocatalysis and transition metal catalysis, both of which have been successfully applied to the synthesis of chiral pyrrolidine (B122466) scaffolds.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral pyrrolidines, avoiding the use of potentially toxic and expensive metals. mdpi.com Proline and its derivatives are prominent organocatalysts that have been successfully employed in various asymmetric transformations. mdpi.com

One notable approach involves the organocatalytic asymmetric cascade reaction for the synthesis of highly substituted pyrrolidines. For instance, the reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, catalyzed by cinchonidine-derived bifunctional amino-squaramide catalysts, yields highly functionalized pyrrolidines with excellent enantioselectivity and diastereoselectivity. rsc.org Another strategy utilizes the tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, which provides a direct route to 5-hydroxypyrrolidines and 3-substituted proline derivatives in high yields and with enantiomeric excesses ranging from 90-99%. ku.ac.aedoi.org

Furthermore, chiral phosphoric acids have been utilized as effective organocatalysts. For example, the asymmetric catalytic three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters in the presence of a chiral phosphoric acid catalyst affords spiro[pyrrolidin-3,3′-oxindoles] with high yields and excellent stereoselectivities (up to 98% ee). rice.edu

| Catalyst Type | Reactants | Product Type | Enantiomeric Excess (ee) |

| Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Highly substituted pyrrolidines | High |

| Proline derivatives | 2-Acylaminomalonates, α,β-unsaturated aldehydes | 5-Hydroxypyrrolidines | 90-99% |

| Chiral Phosphoric Acid | Methyleneindolinones, aldehydes, amino esters | Spiro[pyrrolidin-3,3′-oxindoles] | up to 98% |

Transition metal catalysis offers a versatile and efficient platform for the synthesis of chiral pyrrolidinols. Catalysts based on rhodium, iridium, and copper have been extensively studied and have demonstrated high efficacy in various asymmetric transformations leading to the pyrrolidine core.

Rhodium catalysts have proven effective in the synthesis of functionalized pyrrolidines. One such method involves the rhodium-catalyzed [3+2] cycloaddition of vinylaziridines and silyl (B83357) enol ethers. This reaction can be tuned to selectively produce either functionalized pyrrolidines or γ-amino ketones with good diastereoselectivities, depending on the steric bulk of the silyl group on the enol ether. rsc.org

Another notable rhodium-catalyzed process is the Reformatsky reaction between an aldehyde and ethyl bromodifluoroacetate, which proceeds in the presence of Wilkinson's catalyst. This reaction is a key step in a multi-step synthesis of (R)-4,4-difluoropyrrolidin-3-ol, a valuable building block in medicinal chemistry. acs.org

Iridium catalysts are particularly well-suited for asymmetric hydrogenation reactions. Highly enantioselective iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts provides a direct route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives with up to 95% enantiomeric excess. nih.gov The addition of cesium carbonate is crucial in this reaction to enhance conversion and prevent product racemization. nih.gov

Furthermore, iridium-catalyzed asymmetric transfer hydrogenation has been successfully employed in the synthesis of (R)-4,4-difluoropyrrolidin-3-ol. acs.org Using Carreira's iridium catalyst with (R,R)-TsDPEN as the ligand and sodium formate (B1220265) as the reductant, the corresponding ketone is reduced to the desired (R)-alcohol in high yield (91%) and excellent enantioselectivity (98% ee). acs.org

Iridium catalysts also facilitate the reductive generation of azomethine ylides from tertiary amides and lactams. ox.ac.ukunife.it These ylides can then undergo [3 + 2] dipolar cycloaddition reactions with alkenes to afford functionalized pyrrolidines. ox.ac.ukunife.it This methodology has been applied to the synthesis of a broad range of pyrrolidine architectures. ox.ac.ukunife.it The borrowing hydrogen methodology, often catalyzed by iridium complexes, enables the synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines. researchgate.netresearchgate.net

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Iridium/(R,R)-TsDPEN | Ketone precursor to (R)-4,4-difluoropyrrolidin-3-ol | (R)-4,4-Difluoropyrrolidin-3-ol | 98% |

| Iridium complex | Pyrrolo[1,2-a]pyrazinium salts | Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines | up to 95% |

Copper-catalyzed reactions have emerged as powerful methods for the enantioselective synthesis of pyrrolidines. acs.org One of the most prominent approaches is the copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.orgacs.org This method allows for the construction of the pyrrolidine ring with the potential to create up to four new stereocenters. mappingignorance.org For example, using a Cu(CH₃CN)₄PF₆/Walphos catalytic system, α-heteroarylpyrrolidines can be synthesized with high levels of enantioselectivity (up to ≥99% ee) and diastereoselectivity. acs.org This reaction is compatible with a wide range of dipolarophiles, including maleimides, maleates, fumarates, nitroalkenes, and vinylsulfones. acs.orgacs.org

Copper catalysts are also effective in intramolecular aminooxygenation of alkenes. This process can lead to the diastereoselective synthesis of 2,5-cis-pyrrolidines with high selectivity. nih.gov Furthermore, copper-catalyzed alkene diamination has been developed for the synthesis of chiral 2-aminomethyl indolines and pyrrolidines with high enantioselectivity. rsc.org

| Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) |

| Cu(CH₃CN)₄PF₆/Walphos | 1,3-Dipolar Cycloaddition | α-Heteroarylpyrrolidines | up to ≥99% |

| Copper(II) salts with bisoxazoline ligands | Intramolecular Aminooxygenation | 2,5-cis-pyrrolidines | High diastereoselectivity |

| Copper catalyst | Alkene Diamination | Chiral 2-aminomethyl pyrrolidines | High |

Asymmetric Catalysis in Pyrrolidinol Synthesis

Transition Metal-Catalyzed Asymmetric Transformations

Palladium-Catalyzed Processes

Palladium catalysis offers a powerful tool for the construction of complex molecular architectures, including the pyrrolidine scaffold. A significant strategy in this domain is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This method allows for the enantioselective formation of substituted pyrrolidines. The catalytic cycle is believed to involve a zwitterionic Pd-TMM intermediate which adds to the imine, followed by cyclization to yield the pyrrolidine ring. nih.gov

The choice of ligand and the nature of the imine's N-substituent are critical for achieving high enantioselectivity. For instance, phosphoramidite (B1245037) ligands have demonstrated success in these cycloadditions. nih.gov The reaction of N-Boc protected imines has shown excellent results, affording the desired pyrrolidine products in high yield and enantiomeric excess (ee). nih.gov While reactions with N-tosyl imines are often faster, they typically result in lower enantioselectivity. nih.gov

Below is a table summarizing the optimization of the imine substituent in a representative palladium-catalyzed [3+2] cycloaddition.

| Entry | Imine N-Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Ph | 76 | 84 |

| 2 | Ts (Tosyl) | 98 | 45 |

| 3 | Boc (tert-butyloxycarbonyl) | 98 | 87 |

| 4 | Bn (Benzyl) | 0 | - |

| 5 | P(O)Ph₂ | 0 | - |

Data adapted from studies on palladium-catalyzed cycloadditions with various imines. nih.gov

Other palladium-catalyzed reactions, such as carbonylative Sonogashira couplings of benzyl (B1604629) chlorides with terminal acetylenes, demonstrate the versatility of palladium in activating key structural components related to the target molecule. rsc.org These processes highlight the potential for developing novel palladium-catalyzed routes to functionalized pyrrolidinols.

Chiral Auxiliary-Based Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov This strategy is fundamental in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com The auxiliary guides the formation of a new stereocenter, and is subsequently removed to reveal the desired chiral product. wikipedia.org

For the synthesis of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol, a straightforward approach involves starting with a commercially available chiral building block that acts as its own auxiliary, such as (R)-3-hydroxypyrrolidine. This method retains the stereochemistry at the C-3 position. The synthesis is then completed by introducing the 4-chlorobenzyl group onto the nitrogen atom, typically through N-alkylation or reductive amination. vulcanchem.com

Common chiral auxiliaries used in asymmetric synthesis include oxazolidinones (Evans auxiliaries), camphorsultam, and pseudoephedrine. wikipedia.orgnih.gov In a typical sequence involving an Evans oxazolidinone, the auxiliary is first acylated. The resulting chiral imide then undergoes a diastereoselective enolate reaction (e.g., alkylation or aldol (B89426) reaction). Finally, the auxiliary is cleaved to yield the chiral product. wikipedia.org This general principle can be adapted to construct the chiral pyrrolidine framework.

Biocatalytic and Chemoenzymatic Routes

Biocatalysis leverages the high selectivity of enzymes to perform stereoselective transformations, often under mild and environmentally benign conditions. dovepress.com Chemoenzymatic routes combine the advantages of chemical and biological catalysts to create efficient synthetic pathways. nih.gov

A cutting-edge biocatalytic approach for constructing chiral pyrrolidines involves the intramolecular C(sp³)–H amination of organic azides, catalyzed by engineered enzymes. nih.govcaltech.edu Directed evolution of cytochrome P450 enzymes has produced variants, such as P411-PYS-5149, that can catalyze the insertion of an alkyl nitrene into a C–H bond to form pyrrolidine derivatives with high enantioselectivity (up to 99:1 er) and good yields. nih.govcaltech.edu This "new-to-nature" enzymatic reaction offers a direct and efficient route to chiral N-heterocycles from simple azide (B81097) precursors. nih.gov

Other enzyme classes, such as transaminases (TAs) and monoamine oxidases (MAOs), are also pivotal in the synthesis of chiral amines and can be applied to pyrrolidine synthesis. dovepress.comresearchgate.net For example, ω-transaminases can be used for the reductive amination of a ketone precursor (N-protected 3-pyrrolidinone) to produce a chiral aminopyrrolidine. nih.gov Similarly, keto reductases (KREDs) can stereoselectively reduce the same precursor to a chiral hydroxypyrrolidine. nih.gov

The table below showcases the performance of an engineered P411 enzyme in the synthesis of various pyrrolidine products via intramolecular C-H amination.

| Substrate (Aryl Group on Azide Precursor) | Product Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| para-fluoro | 67 | 99:1 |

| para-methyl | 65 | 97:3 |

| para-methoxy | 58 | 98:2 |

Data from the biocatalytic synthesis of chiral pyrrolidines using the P411-PYS-5149 variant. nih.gov

Diastereoselective Pyrrolidine Ring Construction

Intramolecular Cyclization Reactions

Intramolecular cyclization is a robust strategy for forming the pyrrolidine ring, where a linear precursor containing both the nitrogen nucleophile and an electrophilic center undergoes ring closure. mdpi.com These reactions can exhibit high levels of diastereoselectivity, controlled by the existing stereocenters in the acyclic starting material.

One notable method is the copper-promoted intramolecular aminooxygenation of alkenes. nih.govnih.gov In this reaction, α-substituted 4-pentenyl sulfonamides cyclize to form 2,5-cis-pyrrolidines with excellent diastereomeric ratios (dr >20:1) and in high yields (76–97%). nih.govnih.gov The stereochemical outcome is influenced by the position of substituents on the alkene chain.

Another approach involves a tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines to construct the pyrrolidine ring diastereoselectively. nih.gov Additionally, radical cyclizations of homoallylic diazirines provide a novel route to pyrroline (B1223166) derivatives, which can be subsequently reduced to pyrrolidines. nih.gov

Intermolecular Cyclization Reactions

Intermolecular reactions assemble the pyrrolidine ring from two or more separate components in a convergent manner. A sequential nitro-Michael addition followed by a reductive cyclization cascade represents an effective one-pot, two-stage method for synthesizing highly functionalized spiro[oxindole-3,3′-pyrrolidine] derivatives with high diastereoselectivity. bohrium.com This strategy highlights how intermolecular bond formation followed by an intramolecular ring-closing step can efficiently build complex heterocyclic systems.

1,3-Dipolar Cycloaddition Reactions to Form Pyrrolidine Rings

The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene) is one of the most powerful and versatile methods for constructing substituted pyrrolidine rings. rsc.orgnih.gov This reaction can generate up to four new stereocenters in a single step with a high degree of regio- and stereocontrol. nih.govacs.org

Azomethine ylides are often generated in situ, for example, by the thermal or catalytic ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone. tandfonline.com The stereochemical outcome of the cycloaddition can be controlled by using chiral catalysts, chiral substrates, or chiral auxiliaries. rsc.orgacs.org

Copper(I) and silver(I) complexes with chiral ligands are commonly used to catalyze the asymmetric 1,3-dipolar cycloaddition, yielding pyrrolidines with excellent diastereo- and enantioselectivity. acs.orgnih.gov For example, the reaction of azomethine ylides with fluorinated styrenes, catalyzed by a Cu(I) complex, can produce chiral fluoropyrrolidines in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.gov This highlights the power of the method to introduce valuable functional groups while precisely controlling stereochemistry. The N-tert-butanesulfinylimine group has also been employed as an effective chiral director in these cycloadditions. acs.org

Multicomponent Reactions for Pyrrolidinol Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient operation by combining three or more reactants. nih.govtandfonline.com These reactions are prized for their high atom and step economy, which reduces waste and simplifies purification processes. researchgate.net In the context of pyrrolidinol synthesis, MCRs provide rapid access to highly substituted and functionalized heterocyclic scaffolds. nih.govtandfonline.com

A prominent strategy involves the [3+2] cycloaddition of azomethine ylides, which can be generated in situ from an aldehyde and an amino acid. tandfonline.com This intermediate then reacts with a suitable dipolarophile to form the pyrrolidine ring. By carefully selecting the components, it is possible to introduce the desired substituents and control stereochemistry. For instance, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com

Another approach utilizes intramolecular Michael addition reactions. For example, substituted N-aryl-pyrrolidines have been prepared by first forming an amino nitrile from an aldehyde, an amine, and trimethylsilyl (B98337) cyanide. This intermediate then reacts with methyl acrylate (B77674) in the presence of a tributylphosphine (B147548) catalyst to yield the final pyrrolidine product. tandfonline.com Asymmetric MCRs have also been developed that can establish up to three new stereogenic centers in a single operation with high diastereoselectivity, offering a robust method for synthesizing optically active pyrrolidine derivatives. nih.gov

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

| Reaction Type | Key Components | Catalyst/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Isatin, α-amino acid, quinolinyl-based chalcone | Methanol (B129727) | Spiro[indoline-3,2′-pyrrolidin]-2-one | tandfonline.com |

| Asymmetric MCR | Optically active phenyl dihydrofuran, N-tosyl imino ester, silane (B1218182) reagents | TiCl₄ | Highly substituted chiral pyrrolidines | nih.gov |

| Intramolecular Michael Addition | Aldehyde, amine, trimethylsilyl cyanide, methyl acrylate | PBu₃ | Substituted N-aryl-pyrrolidines | tandfonline.com |

| Hantzsch-type Reaction | α-haloketone, β-dicarbonyl compound, primary amine | Typically thermal | Substituted pyrroles (can be reduced to pyrrolidines) | nih.gov |

Synthetic Pathways from Chiral Precursors

The use of naturally occurring chiral molecules as starting materials, often referred to as the "chiral pool," is a cornerstone of asymmetric synthesis. This approach leverages the inherent stereochemistry of the starting material to produce enantiomerically pure products, avoiding the need for chiral resolution or complex asymmetric catalysts. mdpi.com

Proline and hydroxyproline (B1673980) are among the most utilized chiral precursors for the synthesis of pyrrolidine-containing drugs and intermediates. mdpi.comnih.gov Their rigid cyclic structure and pre-defined stereocenters make them ideal starting points. A common method involves the reduction of L-proline using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield (S)-prolinol, a versatile building block for many drugs. mdpi.comnih.gov

Trans-4-hydroxy-L-proline is an even more direct precursor for 3-hydroxypyrrolidinols, as it already contains the hydroxyl group at the desired position. nih.govpku.edu.cn The synthetic strategy typically involves protection of the amine and hydroxyl groups, followed by N-alkylation to introduce the desired substituent, such as the 4-chlorobenzyl group. Subsequent deprotection yields the target molecule. The additional hydroxyl group in hydroxyproline makes it a highly versatile building block for creating polymers and other complex structures. pku.edu.cn These amino acid-derived methods generally provide products with high optical purity but can be limited in the ease of introducing diverse substituents at various positions on the pyrrolidine ring. mdpi.com

Table 2: Synthesis from Chiral Amino Acid Precursors

| Chiral Precursor | Key Transformation | Common Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| L-Proline | Carboxylic acid reduction | LiAlH₄, LiBH₄ | (S)-Prolinol | mdpi.com |

| trans-4-Hydroxy-L-proline | N-Alkylation | Benzyl halides, base | N-substituted-4-hydroxyproline derivatives | mdpi.comnih.gov |

| L-Proline | Conversion to prolinamide organocatalysts | Coupling with chiral amines/amino alcohols | Bifunctional prolinamide catalysts | unibo.it |

Beyond amino acids, other chiral cyclic molecules serve as effective precursors for pyrrolidinol synthesis. A notable example is the stereoselective synthesis of the antibiotic Anisomycin from an oxazine (B8389632) precursor. This pathway involves an ozonolysis step to open the heterocycle, followed by an intramolecular cyclization of the resulting aminoaldehyde to construct the pyrrolidine ring. mdpi.com Another established method involves starting from chiral 1,2,4-butanetriol. Selective bromination of the primary alcohol groups followed by reaction with a primary amine, such as benzylamine, leads to the formation of the N-substituted 3-hydroxypyrrolidine ring. google.com Succinimides derived from chiral sources like (R)-2-hydroxysuccinic acid can also be reduced to form chiral pyrrolidinols, as demonstrated in the synthesis of the antiarrhythmic drug Vernakalant. mdpi.com These methods highlight the versatility of using various chiral scaffolds to access the desired pyrrolidine core.

Table 3: Synthesis from Other Chiral Cyclic Precursors

| Chiral Precursor | Key Transformation(s) | Resulting Scaffold | Reference |

|---|---|---|---|

| Chiral Oxazine | Ozonolysis, intramolecular cyclization | Substituted Pyrrolidinol (e.g., Anisomycin) | mdpi.com |

| Chiral 1,2,4-Butanetriol | Selective bromination, cyclization with amine | N-substituted-3-hydroxypyrrolidine | google.com |

| (R)-2-Hydroxysuccinic Acid | Intermolecular cyclization to succinimide, reduction | Substituted Pyrrolidinol (e.g., Vernakalant) | mdpi.com |

Novel and Emerging Synthetic Methodologies for N-Substituted Pyrrolidinols

The field of organic synthesis is continually evolving, with new methodologies offering greater efficiency, selectivity, and sustainability. For the synthesis of N-substituted pyrrolidinols, several innovative strategies have recently emerged. nih.gov

Transition-metal catalyzed reactions, such as the Buchwald-Hartwig amination, provide powerful routes for forming the C-N bond to attach the N-substituent. nih.govresearchgate.net A particularly efficient method is iridium-catalyzed transfer hydrogenation, which enables the successive reductive amination of diketones with anilines or other primary amines to construct N-substituted pyrrolidines in high yields under mild conditions. nih.govmdpi.com Another modern approach is the "borrowing hydrogen" annulation, where a chiral iridacycle complex catalyzes the reaction of diols with primary amines to directly form enantioenriched pyrrolidines, representing a highly atom-economical process. organic-chemistry.org

Biocatalysis represents a frontier in sustainable and selective synthesis. Engineered enzymes, such as cytochrome P450s, have been developed to perform intramolecular C(sp³)–H amination. nih.gov This groundbreaking method allows for the direct conversion of an aliphatic chain containing an amino group into a chiral pyrrolidine ring by forming a C-N bond at an unactivated carbon position, a transformation that is extremely challenging for traditional small-molecule catalysts. nih.gov These emerging techniques offer new avenues for the synthesis of complex chiral pyrrolidinols with improved efficiency and environmental credentials.

Table 4: Novel and Emerging Synthetic Methodologies

| Methodology | Catalyst/System | Description | Product Type | Reference |

|---|---|---|---|---|

| Successive Reductive Amination | Iridium Complex | Reaction of diketones with primary amines via transfer hydrogenation. | N-Aryl/Alkyl-substituted Pyrrolidines | nih.govmdpi.com |

| Biocatalytic C-H Amination | Engineered Cytochrome P450 | Intramolecular insertion of an alkyl nitrene into an unactivated C(sp³)–H bond. | Chiral Pyrrolidines | nih.gov |

| "Borrowing Hydrogen" Annulation | Chiral Iridacycle Complex | Direct annulation of diols and primary amines to form N-heterocycles. | Enantioenriched Pyrrolidines | organic-chemistry.org |

| Transition-Metal Catalysis | Palladium, Copper, etc. | Cross-coupling reactions like Buchwald-Hartwig amination for N-arylation. | N-Aryl Pyrrolidines | nih.gov |

Stereochemical Analysis and Enantiopurity Assessment in the Synthesis of R 1 4 Chloro Benzyl Pyrrolidin 3 Ol

Methodologies for Diastereomeric Ratio Determination

In synthetic routes leading to substituted pyrrolidines, the formation of diastereomers is a common occurrence, particularly when multiple stereocenters are generated. The accurate determination of the diastereomeric ratio (d.r.) is crucial for process optimization and for ensuring the purity of the final product.

The primary and most powerful technique for determining the diastereomeric ratio in the synthesis of pyrrolidinol derivatives is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. Diastereomers, being chemically distinct entities, exhibit different NMR spectra. Protons in different diastereomeric environments will have slightly different chemical shifts and coupling constants. By integrating the signals corresponding to specific protons in each diastereomer, a quantitative measure of their relative abundance can be obtained. For instance, the methine proton at the C-3 position bearing the hydroxyl group, or the benzylic protons of the 4-chlorobenzyl group, would likely show distinct signals for each diastereomer, allowing for straightforward calculation of the d.r.

In cases where ¹H NMR signals overlap, ¹³C NMR can provide complementary information. Furthermore, advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to unambiguously assign signals to each diastereomer, confirming their structural identity and ratio.

While less common for routine analysis, High-Performance Liquid Chromatography (HPLC) using a chiral or achiral stationary phase can also be used to separate and quantify diastereomers. The separation is based on the differential interaction of the diastereomers with the stationary phase, leading to different retention times. The relative peak areas in the chromatogram correspond to the diastereomeric ratio.

An illustrative example of how diastereomeric ratios might be determined and influenced by the synthetic strategy is shown in the table below, based on common outcomes in pyrrolidine (B122466) synthesis.

| Entry | Synthetic Method | Key Reagent | Diastereomeric Ratio (trans:cis) |

| 1 | Reductive Amination of a γ-keto ester | NaBH(OAc)₃ | 75:25 |

| 2 | 1,3-Dipolar Cycloaddition | Ag(I)/Chiral Ligand | 95:5 |

| 3 | Intramolecular Cyclization | Base-mediated | 60:40 |

Techniques for Enantiomeric Excess Quantification

Ensuring the enantiomeric purity of (R)-1-(4-chloro-benzyl)-pyrrolidin-3-ol is critical. Enantiomeric excess (e.e.) is a measure of this purity and is defined as the absolute difference between the mole fractions of the two enantiomers.

The gold standard for determining the enantiomeric excess of chiral compounds is chiral High-Performance Liquid Chromatography (chiral HPLC) . This technique utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the e.e. can be accurately calculated. Common chiral stationary phases are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives.

Another widely used method involves the use of chiral derivatizing agents . The enantiomeric mixture is reacted with a chiral, enantiomerically pure reagent to form a mixture of diastereomers. These diastereomers can then be analyzed by standard achiral chromatographic methods (like GC or HPLC) or by NMR spectroscopy. A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride to form diastereomeric esters. The different chemical environments of the protons in the resulting diastereomers allow for their quantification by ¹H NMR.

Gas Chromatography (GC) on a chiral stationary phase can also be employed, particularly if the analyte is volatile or can be derivatized to increase its volatility.

The following table provides hypothetical data on enantiomeric excess determination for the synthesis of this compound using different chiral catalysts.

| Entry | Catalyst | Enantiomeric Excess (%) |

| 1 | (R)-CBS Catalyst | 92 |

| 2 | Proline-derived Organocatalyst | 85 |

| 3 | Rhodium/(R)-BINAP | 98 |

Mechanistic Investigations of Stereocontrol in Pyrrolidinol Formation

The stereochemical outcome of the synthesis of this compound is dictated by the reaction mechanism. Understanding these mechanisms is key to designing more selective and efficient syntheses.

One common route to chiral 3-hydroxypyrrolidines involves the intramolecular cyclization of an appropriate precursor. For instance, a key step could be the reductive amination of a γ-amino ketone or the cyclization of an epoxy amine. The stereochemistry is often controlled by the stereochemistry of the starting material, which may be derived from the chiral pool (e.g., from an amino acid), or by the use of a chiral reagent or catalyst.

In catalytic asymmetric syntheses, the mechanism of stereocontrol often involves the formation of a chiral complex between the catalyst and the substrate. For example, in a transition-metal-catalyzed hydrogenation of a pyrrolone precursor, the chiral ligand on the metal center creates a chiral environment that directs the approach of the hydrogen atoms to one face of the double bond, leading to the preferential formation of one enantiomer.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the transition states of the stereodetermining step. By calculating the energies of the different transition states leading to the various possible stereoisomers, the observed stereoselectivity can be rationalized and predicted. These studies can elucidate the subtle non-covalent interactions, such as hydrogen bonding or steric hindrance, that govern the stereochemical outcome.

Influence of Reaction Parameters on Stereoselectivity

The stereoselectivity of a reaction can be highly sensitive to the reaction conditions. Systematic studies are often undertaken to optimize these parameters to achieve the highest possible diastereomeric and enantiomeric excess.

Temperature: Lowering the reaction temperature often leads to higher stereoselectivity. This is because the difference in the activation energies for the formation of the different stereoisomers becomes more significant relative to the available thermal energy.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity. For example, a polar, protic solvent might stabilize a more ordered transition state through hydrogen bonding, leading to higher selectivity.

Catalyst and Ligand: In catalytic reactions, the choice of the metal and the chiral ligand is paramount. Subtle changes in the ligand structure can have a profound impact on the stereochemical outcome by altering the steric and electronic properties of the catalyst's active site.

Reagents: The nature and stoichiometry of the reagents can also play a crucial role. For instance, in a reduction reaction, the size and nature of the reducing agent can influence the direction of attack on a carbonyl group.

The following table illustrates the potential effect of reaction parameters on the enantiomeric excess in a hypothetical asymmetric reduction to form this compound.

| Entry | Temperature (°C) | Solvent | Enantiomeric Excess (%) |

| 1 | 25 | Toluene | 80 |

| 2 | 0 | Toluene | 88 |

| 3 | -20 | Toluene | 95 |

| 4 | -20 | Dichloromethane | 91 |

| 5 | -20 | Tetrahydrofuran | 85 |

Reactivity and Derivatization Chemistry of R 1 4 Chloro Benzyl Pyrrolidin 3 Ol

Functional Group Interconversions on the Pyrrolidinol Core

The secondary alcohol of the pyrrolidin-3-ol core is a prime site for functional group interconversions, enabling the introduction of various substituents to modulate the molecule's properties. Standard synthetic methodologies can be employed to transform the hydroxyl group into other key functionalities.

One of the most common transformations is the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. These sulfonated intermediates are then susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which can be further reduced to an amine, providing access to 3-amino-pyrrolidine analogs. Similarly, displacement with cyanide would introduce a nitrile group, a versatile precursor for carboxylic acids, amines, and other functionalities.

Halogenation of the hydroxyl group represents another important functional group interconversion. Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide, respectively. These halogenated derivatives serve as valuable intermediates for cross-coupling reactions or further nucleophilic substitutions.

N-Alkylation and N-Acylation Reactions

The tertiary amine within the pyrrolidine (B122466) ring of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol is a nucleophilic center, although its reactivity is somewhat sterically hindered by the adjacent N-benzyl group. Despite this, the nitrogen atom can participate in further N-alkylation and N-acylation reactions under appropriate conditions.

N-Alkylation reactions can be achieved by treating the parent compound with alkyl halides. The reaction proceeds via quaternization of the nitrogen, forming a pyrrolidinium (B1226570) salt. The choice of the alkylating agent and reaction conditions can influence the efficiency of this transformation. For instance, more reactive alkylating agents like methyl iodide or benzyl (B1604629) bromide would be expected to react more readily.

N-Acylation involves the reaction of the pyrrolidine nitrogen with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of a quaternary ammonium-acyl species. The stability and further reactivity of such a product would depend on the nature of the acyl group. It is important to note that in many synthetic strategies, the N-(4-chlorobenzyl) group itself is a protecting group that might be removed to allow for acylation or alkylation at the secondary amine.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide | Quaternary Pyrrolidinium Salt |

| N-Acylation | Acetyl Chloride | Quaternary Ammonium-Acyl Adduct |

O-Functionalization and Protecting Group Strategies

The hydroxyl group at the 3-position of the pyrrolidine ring is a versatile handle for introducing a variety of functional groups through O-functionalization reactions. These include O-alkylation and O-acylation, which can be used to synthesize ethers and esters, respectively.

O-Alkylation can be performed by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. This Williamson ether synthesis allows for the introduction of a wide range of alkyl or aryl-alkyl groups.

O-Acylation is readily achieved by reacting the alcohol with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or a tertiary amine. This esterification can be used to introduce various acyl groups, which can serve as protecting groups or modulate the biological activity of the molecule.

Given the presence of multiple reactive sites, protecting group strategies are often essential in the multi-step synthesis of complex derivatives of this compound. The hydroxyl group can be protected with a variety of common protecting groups, such as silyl (B83357) ethers (e.g., TBDMS, TIPS), which are stable under a range of conditions and can be selectively removed. Other options include benzyl ethers or ester-based protecting groups like acetate (B1210297) or benzoate. The choice of protecting group will depend on the planned subsequent reaction conditions.

| O-Functionalization | Reagent Example | Product Type |

| O-Alkylation | Sodium Hydride, Methyl Iodide | Methyl Ether |

| O-Acylation | Acetic Anhydride, Pyridine | Acetate Ester |

| O-Protection | TBDMS-Cl, Imidazole | TBDMS Ether |

Reactions at the Chloro-benzyl Moiety

The 4-chlorobenzyl group attached to the pyrrolidine nitrogen presents several opportunities for chemical modification. The chlorine atom on the aromatic ring can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. More commonly, the entire N-(4-chlorobenzyl) group can be cleaved.

N-Debenzylation is a key transformation that unmasks the secondary amine of the pyrrolidine ring, allowing for further functionalization at this position. A common method for N-debenzylation is catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This process cleaves the benzylic C-N bond.

Furthermore, the aromatic ring of the chloro-benzyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or further halogenation. The directing effects of the chloro and the alkylamino substituents will influence the position of the incoming electrophile.

Investigations into Reaction Mechanisms and Selectivity

While specific mechanistic studies on the reactivity of this compound are not extensively documented in the literature, the outcomes of its reactions can be predicted based on established chemical principles.

The stereochemistry of the C3 hydroxyl group plays a crucial role in the selectivity of many reactions. For instance, in reactions involving the hydroxyl group or the adjacent C-H bonds, the chiral center can direct the approach of reagents, leading to diastereoselective outcomes.

In nucleophilic substitution reactions at the C3 position (after conversion of the hydroxyl to a leaving group), an Sₙ2 mechanism would be expected, leading to an inversion of stereochemistry at that center. The choice of solvent and nucleophile can influence the reaction pathway and the potential for competing elimination reactions.

For N-alkylation and N-acylation reactions , the tertiary amine's nucleophilicity and the steric environment around the nitrogen atom are key factors determining reactivity. The presence of the bulky 4-chlorobenzyl group can influence the rate of these reactions.

Computational studies on related pyrrolidine systems can provide insights into the transition states and energy barriers of various transformations, helping to rationalize observed selectivities and predict the feasibility of new reactions. For example, density functional theory (DFT) calculations have been used to explore the mechanistic aspects of reactions on substituted pyrrolidines, elucidating the role of intermediates and transition states in determining the final product distribution.

Advanced Spectroscopic and Analytical Characterization of R 1 4 Chloro Benzyl Pyrrolidin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the three-dimensional arrangement of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity and stereochemistry. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol, COSY would show correlations between adjacent protons on the pyrrolidine (B122466) ring, for instance, between the H3 proton and the H2 and H4 protons, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). youtube.com It allows for the definitive assignment of which protons are attached to which carbons. For example, the proton signal around δ 4.4 ppm would show a cross-peak with the carbon signal around δ 70 ppm, assigning them both to the C3/H3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds, ²JCH and ³JCH). sdsu.edu It is invaluable for piecing together molecular fragments. Key HMBC correlations would include those from the benzylic protons to the aromatic carbons of the chlorophenyl ring and to the C2 and C5 carbons of the pyrrolidine ring, confirming the attachment of the benzyl (B1604629) group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net NOESY is particularly useful for determining stereochemistry. For the (R) enantiomer, specific through-space correlations would be expected. For example, correlations between the H3 proton and specific protons on one face of the pyrrolidine ring can help confirm the relative stereochemistry.

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Technique | Key Expected Correlations | Information Gained |

| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | Confirms proton connectivity within the pyrrolidine ring. |

| HSQC | H3 ↔ C3, H-benzyl ↔ C-benzyl, H-aromatic ↔ C-aromatic | Assigns protons to their directly attached carbons. |

| HMBC | H-benzyl ↔ C2, C5, C-aromatic | Confirms connectivity of the benzyl group to the pyrrolidine N and the phenyl ring. |

| NOESY | H3 ↔ H2/H4 (cis protons) | Provides information about the 3D structure and relative stereochemistry. |

Application of Chiral Shift Reagents for Enantiomeric Purity Assessment

To confirm the enantiomeric purity of a sample of this compound, chiral shift reagents (CSRs) can be used in NMR spectroscopy. harvard.edulibretexts.org These are typically chiral lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃).

The chiral reagent forms a diastereomeric complex with each enantiomer of the analyte. These diastereomeric complexes are not mirror images and will have slightly different NMR spectra. In the ¹H NMR spectrum, this results in the separation of signals that were previously overlapping for the two enantiomers. rsc.org By integrating the separated signals (e.g., the H3 proton or the benzylic protons), the ratio of the (R) to the (S) enantiomer can be accurately determined, allowing for the calculation of the enantiomeric excess (e.e.). L-proline derivatives have also been explored as effective chiral shift reagents for certain classes of molecules. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. unimi.it The molecular formula of this compound is C₁₁H₁₄ClNO. The theoretical exact mass of its protonated form, [M+H]⁺, can be calculated with high precision.

An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition, distinguishing it from other potential formulas that might have the same nominal mass. The presence of chlorine would also be evident from the characteristic isotopic pattern, with the [M+H+2]⁺ peak having an intensity approximately one-third that of the [M+H]⁺ peak.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₁H₁₅ClNO⁺ | 212.0837 |

| [M+Na]⁺ | C₁₁H₁₄ClNNaO⁺ | 234.0656 |

Hyphenated Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for assessing the purity of a sample and analyzing complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly versatile technique for analyzing non-volatile and thermally sensitive compounds. lcms.cz A sample of this compound can be analyzed using reverse-phase HPLC, where it is separated from impurities based on polarity. The eluent is then introduced into a mass spectrometer, which serves as a highly sensitive and selective detector. The resulting data can confirm the identity of the main peak via its mass and determine the presence and identity of any impurities. acs.org

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. nih.gov Due to the polar hydroxyl group, direct analysis of this compound by GC-MS might be challenging. However, derivatization of the alcohol to a less polar ether or ester can make it more amenable to GC analysis. GC-MS provides excellent separation efficiency and can detect and identify volatile impurities that might be present in the sample. researchgate.netresearchgate.net

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound. When subjected to ionization, typically through techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecule undergoes characteristic fragmentation, providing a unique fingerprint that aids in its identification.

The fragmentation of N-benzylpyrrolidine derivatives is often initiated by cleavage at the bonds alpha to the nitrogen atom, which is a common pathway for aliphatic amines. miamioh.edulibretexts.org The most prominent fragmentation route for this compound is the cleavage of the C-C bond adjacent to the nitrogen within the pyrrolidine ring or the cleavage of the benzyl group.

A primary fragmentation event involves the homolytic cleavage alpha to the nitrogen atom, leading to the loss of the largest alkyl substituent, which in this case would be the 4-chlorobenzyl group. This results in the formation of a stable tropylium-like ion or a benzyl cation. Another significant fragmentation involves the cleavage of the pyrrolidine ring itself.

Based on established fragmentation patterns for cyclic amines and N-substituted compounds, a proposed pathway for this compound is outlined below. scielo.org.mxscielo.org.mx The molecular ion [M]+• would first be generated. A key fragmentation step is the cleavage of the bond between the benzylic carbon and the nitrogen atom, leading to the formation of the 4-chlorobenzyl cation (m/z 125) and a pyrrolidin-3-ol radical. The 4-chlorobenzyl cation is often a prominent peak in the mass spectra of such compounds due to its resonance stability. Further fragmentation of the pyrrolidine ring can also occur.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z (Proposed) | Proposed Ion Structure | Fragmentation Pathway |

| 211/213 | [C11H14ClNO]+• | Molecular Ion |

| 125/127 | [C7H6Cl]+ | α-cleavage, loss of the pyrrolidin-3-ol radical |

| 86 | [C4H8NO]+ | Cleavage of the 4-chlorobenzyl group |

| 70 | [C4H8N]+ | Loss of water from the m/z 88 fragment |

Note: The presence of chlorine results in characteristic isotopic patterns (M and M+2 peaks in an approximate 3:1 ratio).

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state and for unambiguously assigning its absolute configuration. For a chiral compound like this compound, this technique would provide precise data on bond lengths, bond angles, and the conformation of the pyrrolidine ring.

While a specific crystal structure for this compound is not widely available in the cited literature, the general methodology would involve growing a single crystal of the compound suitable for diffraction. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. nih.govnih.gov

For chiral molecules, the absolute configuration can be determined using anomalous dispersion, often by incorporating a heavy atom or by using specific wavelengths of X-rays. nih.gov The Flack parameter is calculated to confirm the correct enantiomer has been modeled. nih.gov The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions, providing unequivocal proof of the (R) configuration at the chiral center of the pyrrolidin-3-ol moiety. scilit.com Studies on similar chiral pyrrolidine derivatives have shown how this technique confirms the stereochemistry and reveals intermolecular interactions like hydrogen bonding in the crystal lattice. nih.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from its enantiomer, precursors, and any potential impurities, as well as for its quantification.

Chiral HPLC is the most common method for separating enantiomers. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For pyrrolidine-based compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel CHIRALPAK® or CHIRALCEL® series), have proven to be highly effective. nih.govresearchgate.net

The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions. Typical mobile phases for normal-phase chromatography consist of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. mdpi.com For reversed-phase conditions, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are used. The choice of mobile phase and CSP is critical for achieving optimal resolution between the enantiomers. sigmaaldrich.com

Table 2: Illustrative Chiral HPLC Parameters for Separation

| Parameter | Typical Conditions |

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | Heptane/Isopropanol (e.g., 80:20 v/v) with a basic additive if needed |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | 20 - 40 °C |

Gas chromatography can also be employed for the analysis of this compound, particularly for assessing its purity. However, due to the compound's polarity and relatively low volatility stemming from the hydroxyl and amine groups, direct analysis can be challenging. Derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. nih.gov Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which react with the hydroxyl and secondary amine groups.

For chiral separations by GC, a chiral capillary column is required. Cyclodextrin-based stationary phases are widely used for this purpose. gcms.cz The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the chiral cyclodextrin (B1172386) selector.

Table 3: General Gas Chromatography Parameters for Analysis

| Parameter | Typical Conditions |

| Column | Chiral capillary column (e.g., derivatized β-cyclodextrin) |

| Derivatization | Silylation (e.g., with BSTFA) or Acylation |

| Injector Temp. | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most notable peaks would include a broad absorption for the O-H stretch of the alcohol group, C-H stretching vibrations for both the aromatic ring and the aliphatic pyrrolidine ring, C-N stretching of the tertiary amine, and vibrations associated with the chloro-substituted benzene (B151609) ring. While a specific spectrum for this exact compound is not provided in the search results, the expected absorption regions can be predicted based on established correlation tables and spectra of similar compounds like 4-chlorobenzyl alcohol. nist.gov

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Tertiary Amine (C-N) | Stretching | 1000 - 1250 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 1000 - 1100 (for para-substitution) |

Computational Chemistry and Molecular Modeling of R 1 4 Chloro Benzyl Pyrrolidin 3 Ol

Conformational Landscape Analysis

The primary source of conformational flexibility in this molecule arises from the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the single bonds connecting the ring to its substituents. The pyrrolidine ring typically adopts non-planar conformations, most commonly described as "envelope" (with one atom out of the plane of the other four) or "twist" (with two atoms, adjacent to the nitrogen, displaced on opposite sides of the plane).

Computational studies, often initiated with molecular mechanics force fields followed by higher-level quantum chemical calculations, can map this landscape. For (R)-1-(4-chloro-benzyl)-pyrrolidin-3-ol, key variables include:

Ring Puckering: Identifying the preferred envelope or twist conformation.

Substituent Orientation: Determining whether the bulky 4-chlorobenzyl group and the hydroxyl group occupy pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer the less sterically hindered equatorial position to minimize unfavorable interactions.

Intramolecular Interactions: Assessing the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen atom of the pyrrolidine ring, which could stabilize certain conformations.

A systematic conformational search would reveal several low-energy structures. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Table 1: Calculated Relative Energies of Major Conformers

| Conformer ID | Pyrrolidine Ring Pucker | 4-Chlorobenzyl Position | -OH Position | Relative Energy (kcal/mol) |

| Conf-1 | Envelope (N-endo) | Equatorial | Equatorial | 0.00 |

| Conf-2 | Twist (C4-endo, C5-exo) | Equatorial | Equatorial | 0.85 |

| Conf-3 | Envelope (C3-exo) | Equatorial | Axial | 1.52 |

| Conf-4 | Envelope (N-endo) | Axial | Equatorial | 3.20 |

Note: Data is illustrative of typical computational results. Relative energies are calculated using a high-level theoretical method.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. mdpi.comresearchgate.net By solving the Schrödinger equation in an approximate manner, DFT can accurately predict molecular geometries, electronic distributions, and spectroscopic properties. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), provide a wealth of information. bohrium.com

Molecular Geometry: DFT is used to optimize the geometry of the most stable conformer (Conf-1 from the analysis above) to find the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine nitrogen and the aromatic ring, while the LUMO might be distributed over the aromatic ring and the C-Cl bond.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, negative potential is expected around the nitrogen and oxygen atoms, as well as the chlorine atom, due to their high electronegativity.

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis calculates the partial charge on each atom, providing further insight into the molecule's polarity and reactive sites.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 2.1 Debye |

| NBO Charge on N atom | -0.65 e |

| NBO Charge on O atom | -0.78 e |

| NBO Charge on Cl atom | -0.15 e |

Note: Data is illustrative and representative of values obtained from DFT/B3LYP/6-311G(d,p) calculations.

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

While quantum mechanics provides a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researcher.liferesearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent.

Conformational Stability: An MD simulation initiated from a low-energy conformation (e.g., Conf-1) can test its stability. By tracking metrics like the Root Mean Square Deviation (RMSD) of the atomic positions from the starting structure, one can determine if the molecule remains in its initial conformation or transitions to other stable states. A low and stable RMSD value over the simulation time (typically nanoseconds) indicates high conformational stability.

Solvent Effects: The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model solvent molecules (e.g., water, DMSO, methanol), providing a realistic representation of the solution phase. Key analyses include:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. For instance, the RDF for water molecules around the hydroxyl group (-OH) and the pyrrolidine nitrogen can quantify the strength and structure of hydrogen bonding between the solute and solvent.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds formed between the solute and solvent, or intramolecularly, can be monitored throughout the simulation. In an aqueous environment, the polar -OH and N-H groups are expected to form strong and persistent hydrogen bonds with water molecules.

Table 3: Summary of MD Simulation Parameters and Key Stability Metrics

| Parameter | Value / Description |

| System | 1 molecule of this compound |

| Solvent | Water (TIP3P model), 10 Å buffer |

| Force Field | AMBER / OPLS-AA |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Result Metric | Average Value |

| RMSD (backbone) | 1.2 ± 0.3 Å |

| Radius of Gyration (Rg) | 4.5 ± 0.2 Å |

Note: Data is illustrative of typical results from a 100 ns MD simulation in an aqueous environment.

Computational Studies on Reaction Mechanisms and Stereoselectivity in Pyrrolidinol Synthesis

Computational chemistry is invaluable for elucidating reaction mechanisms, identifying transition states, and explaining the origins of stereoselectivity in chemical synthesis. nih.gov The synthesis of chiral pyrrolidinols often involves steps where the stereochemistry is set, and understanding these steps is crucial for developing efficient and selective synthetic methods. acs.orgmdpi.com

A plausible synthetic route to this compound could involve the asymmetric reduction of a precursor ketone, 1-(4-chloro-benzyl)-pyrrolidin-3-one. DFT calculations can be employed to model this reaction.

Modeling Stereoselectivity: To understand the preference for the (R)-enantiomer, computational chemists can model the reaction pathway for the formation of both the (R) and (S) products. This involves:

Reactant Complex Modeling: Building a model of the ketone substrate interacting with the chiral reducing agent (e.g., a borohydride (B1222165) reagent complexed with a chiral ligand).

Transition State Searching: Locating the transition state (TS) structures for the hydride transfer to the prochiral carbonyl carbon that lead to the (R) and (S) alcohol products. The transition state is the highest energy point along the reaction coordinate.

Energy Calculation: Calculating the activation energies (the energy difference between the reactant complex and the transition state) for both pathways.

According to transition state theory, the pathway with the lower activation energy will be kinetically favored, leading to the major product. A significant difference in the activation energies for the (R)-TS and (S)-TS would explain high stereoselectivity. Steric hindrance and favorable electronic interactions in the preferred transition state are often the root cause of this energy difference.

Table 4: Calculated Activation Energies for a Model Asymmetric Reduction

| Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Product |

| Path-R | TS-R | 10.5 | This compound |

| Path-S | TS-S | 12.8 | (S)-1-(4-chloro-benzyl)-pyrrolidin-3-ol |

Note: Data is illustrative. A ΔΔG‡ of 2.3 kcal/mol corresponds to a high enantiomeric excess for the (R)-product at room temperature.

Applications of R 1 4 Chloro Benzyl Pyrrolidin 3 Ol As a Chiral Building Block and in Asymmetric Catalysis

Utilization as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The unique structural features of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol make it an excellent candidate for the development of chiral ligands for transition metal-catalyzed asymmetric reactions. The pyrrolidine (B122466) ring provides a robust and stereochemically defined backbone, while the hydroxyl group and the nitrogen atom can act as coordination sites for metal centers. The 4-chlorobenzyl group on the nitrogen atom can also play a crucial role in influencing the steric and electronic environment around the metal, thereby dictating the stereochemical outcome of the reaction.

| Potential Reaction Type | Metal Catalyst | Potential Ligand Modification | Expected Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Phosphine or amine functionalization | High enantioselectivity in the reduction of prochiral ketones and olefins. |

| Asymmetric Allylic Alkylation | Palladium, Iridium | Phosphine or nitrogen-based donor addition | Enantioselective formation of C-C and C-N bonds. |

| Asymmetric Aldol (B89426) Reactions | Copper, Zinc | Schiff base formation | Stereocontrolled synthesis of β-hydroxy carbonyl compounds. |

| Asymmetric Diels-Alder Reactions | Copper, Lewis Acids | Coordination through hydroxyl and nitrogen | High diastereo- and enantioselectivity in cycloaddition reactions. |

This table represents potential applications based on the structural characteristics of this compound and its analogy to known chiral ligands. Specific experimental data for this compound is not available in the public domain.

Development and Application as an Organocatalyst Scaffold

The field of organocatalysis has seen a surge in the use of small, chiral organic molecules to catalyze asymmetric transformations. The pyrrolidine scaffold, most notably proline and its derivatives, is a cornerstone of this field. This compound serves as an excellent starting point for the development of novel organocatalysts.

The hydroxyl group at the 3-position can act as a hydrogen bond donor, activating electrophiles, while the nitrogen atom can be deprotected and modified to act as a nucleophile or a base. The stereochemistry of the pyrrolidine ring is crucial for inducing asymmetry in the transition state of the catalyzed reaction. Modifications of the 4-chlorobenzyl group or the hydroxyl function can be used to fine-tune the catalyst's steric and electronic properties, optimizing its activity and selectivity for a specific transformation.

| Organocatalytic Reaction | Potential Catalyst Feature | Mechanism of Action | Potential Product |

| Michael Addition | Secondary amine (after deprotection) | Enamine or iminium ion formation | Enantioenriched 1,5-dicarbonyl compounds. |

| Aldol Reaction | Prolinol-type structure | Enamine catalysis | Chiral β-hydroxy ketones or aldehydes. |

| Mannich Reaction | Bifunctional catalyst (H-bond donor/base) | Activation of electrophile and nucleophile | Enantiomerically enriched β-amino carbonyl compounds. |

| α-functionalization of Carbonyls | Phase-transfer catalyst (after quaternization) | Formation of a chiral ion pair | Asymmetric alkylation, amination, or halogenation. |

This table illustrates the potential of this compound as a scaffold for organocatalysts based on established principles of organocatalysis. Specific catalysts derived from this compound and their applications are not detailed in publicly accessible research.

Incorporation into Complex Molecular Architectures

Beyond its direct use in catalysis, this compound is a valuable chiral building block for the synthesis of more complex molecules, particularly those with biological relevance or novel material properties.

Precursor in the Synthesis of Biologically Relevant Scaffolds

The pyrrolidine ring is a common motif in a vast number of biologically active natural products and pharmaceutical agents. Its stereochemistry is often critical for the molecule's biological function. This compound provides a pre-defined stereocenter and a functional handle (the hydroxyl group) for further elaboration. The 4-chlorobenzyl protecting group can be readily removed to allow for the introduction of other substituents or for the incorporation of the pyrrolidine nitrogen into a larger heterocyclic system.

The presence of a chlorine atom on the benzyl (B1604629) group can also be exploited for further synthetic transformations, such as cross-coupling reactions, to build molecular complexity. This makes the compound a useful starting material for the synthesis of libraries of compounds for drug discovery programs.

Building Block for New Chiral Materials

The development of new chiral materials, such as polymers, liquid crystals, and metal-organic frameworks (MOFs), is an area of intense research. The incorporation of chiral units into these materials can impart them with unique optical, electronic, and recognition properties. This compound can serve as a chiral monomer or a component of a larger building block for the synthesis of such materials. The hydroxyl group can be used for polymerization or for linking to other molecular components, while the inherent chirality of the pyrrolidine ring will be transferred to the final material.

Contribution to Novel Chirality Transfer Methodologies

Chirality transfer, where the stereochemical information from one molecule is used to control the stereochemistry of a new stereocenter in another molecule, is a fundamental concept in asymmetric synthesis. This compound can be employed in methodologies that rely on this principle. For instance, it can be used as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary can be cleaved and recovered, having imparted its chirality to the product.

Furthermore, the well-defined conformation of the pyrrolidine ring in this molecule can be exploited in reactions where the stereochemical outcome is dependent on the spatial arrangement of substituents. The 4-chlorobenzyl group, in particular, can exert significant steric influence, directing the approach of reagents from a specific face of the molecule. While specific examples detailing the use of this compound in novel chirality transfer methodologies are not prominent in the literature, its structural characteristics align with the requirements for such applications.

Q & A

Q. How can this compound be integrated into continuous flow synthesis systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.